molecular formula C16H17NO B13951597 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine CAS No. 63918-74-1

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine

Katalognummer: B13951597
CAS-Nummer: 63918-74-1
Molekulargewicht: 239.31 g/mol
InChI-Schlüssel: GIIAIRAIQDMTFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine is a chemical compound that belongs to the class of dibenzazepines. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine typically involves multi-step organic reactions. Common starting materials include dibenzazepine derivatives and ethylene oxide. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of reduced derivatives.

    Substitution: Introduction of different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction and gene expression.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenzazepine: A parent compound with similar structural features.

    Carbamazepine: A well-known dibenzazepine derivative used as an anticonvulsant.

    Oxcarbazepine: Another derivative with similar therapeutic applications.

Uniqueness

6,7-Dihydro-6-(2-hydroxyethyl)-5H-dibenz(c,e)azepine is unique due to its specific structural modifications, which may confer distinct chemical and biological properties. These modifications can influence its reactivity, stability, and interactions with molecular targets.

Eigenschaften

CAS-Nummer

63918-74-1

Molekularformel

C16H17NO

Molekulargewicht

239.31 g/mol

IUPAC-Name

2-(5,7-dihydrobenzo[d][2]benzazepin-6-yl)ethanol

InChI

InChI=1S/C16H17NO/c18-10-9-17-11-13-5-1-3-7-15(13)16-8-4-2-6-14(16)12-17/h1-8,18H,9-12H2

InChI-Schlüssel

GIIAIRAIQDMTFZ-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC=CC=C2C3=CC=CC=C3CN1CCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.